Na⁺/K⁺-ATPase Inhibition Potency Divergence
In a direct comparative evaluation using a human kidney enzyme preparation, Pseudobufarenogin (ψ-Bufarenogin) exhibited an IC₅₀ of 3020 nM for Na⁺/K⁺-ATPase inhibition. This is approximately 100-fold less potent than its close structural analogs, arenobufagin (IC₅₀ = 28.3 nM) and bufalin (IC₅₀ = 28.7 nM), which were tested under identical conditions [1][2]. The study attributes this dramatic potency reduction to the hydroxylation pattern at position C-14 in the bufadienolide skeleton [1].
| Evidence Dimension | Inhibition of human kidney Na⁺/K⁺-ATPase activity |
|---|---|
| Target Compound Data | IC₅₀ = 3020 nM (Pseudobufarenogin) |
| Comparator Or Baseline | Arenobufagin (IC₅₀ = 28.3 nM); Bufalin (IC₅₀ = 28.7 nM) |
| Quantified Difference | Approximately 100-fold less potent (higher IC₅₀) than comparators |
| Conditions | Human kidney Na⁺/K⁺-ATPase enzyme preparation; concentration-dependent inhibition measured via phosphate release assay |
Why This Matters
For investigators studying sodium pump physiology or cardiotonic steroid toxicity, Pseudobufarenogin serves as a low-potency negative control relative to bufalin/arenobufagin, enabling precise structure-activity relationship (SAR) dissection of C-14 hydroxylation effects.
- [1] Perera Córdova WH, et al. Bufadienolides from parotoid gland secretions of Cuban toad Peltophryne fustiger (Bufonidae): Inhibition of human kidney Na+/K+-ATPase activity. Toxicon. 2016;110:27-34. View Source
- [2] Perera Córdova WH, et al. Bufadienolides from parotoid gland secretions of Cuban toad Peltophryne fustiger (Bufonidae): Inhibition of human kidney Na+/K+-ATPase activity. ScienceDirect. 2015. View Source
